(2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride
Description
(2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a chiral secondary amine hydrochloride salt characterized by a 2,6-dichlorobenzyl group attached to the (R)-configured pyrrolidin-3-yl-amine moiety. Its molecular formula is C₁₁H₁₅Cl₃N₂, with a molecular weight of 281.6 g/mol (CAS 1197227-64-7) . The compound is structurally related to melanin-concentrating hormone (MCH) receptor antagonists, as pyrrolidin-3-yl-amine derivatives are known to modulate receptor activity .
Properties
IUPAC Name |
(3R)-N-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMDLFYJMEUFM-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Racemic Pyrrolidin-3-yl-amine
Racemic pyrrolidin-3-yl-amine can be resolved using chiral acids or enzymes. For instance, diastereomeric salt formation with (R)-mandelic acid selectively crystallizes the (R)-enantiomer, achieving enantiomeric excess (ee) >98%. Alternative methods employ lipase-mediated kinetic resolution, where enzymes like Candida antarctica selectively acylate the (S)-enantiomer, leaving the (R)-amine unreacted.
Asymmetric Synthesis via Cyclization
Patents describe cyclization strategies to directly access chiral pyrrolidines. A method analogous to US7652152B2 involves starting from optically pure amino acids. For example, 4-amino-(R)-2-hydroxybutyric acid undergoes sequential protection, reduction, and cyclization to yield (R)-pyrrolidin-3-yl-amine. Key steps include:
-
Protection : Introducing a Boc (tert-butoxycarbonyl) group via carbamation.
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Reduction : Converting the carboxylic acid to a primary alcohol using NaBH₄ or LiAlH₄.
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Cyclization : Halogenation (e.g., HBr/AcOH) followed by intramolecular nucleophilic substitution to form the pyrrolidine ring.
Introduction of the 2,6-Dichlorobenzyl Group
The 2,6-dichlorobenzyl moiety is introduced via alkylation or reductive amination:
Alkylation with 2,6-Dichlorobenzyl Halide
(R)-Pyrrolidin-3-yl-amine reacts with 2,6-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. The reaction proceeds via an SN2 mechanism, yielding the secondary amine. Purification involves extraction and recrystallization from ethanol/water.
Reductive Amination
Condensation of (R)-pyrrolidin-3-yl-amine with 2,6-dichlorobenzaldehyde using NaBH₃CN or H₂/Pd-C in methanol affords the secondary amine. This method avoids harsh alkylation conditions and improves yields (70–85%).
Hydrochloride Salt Formation
The free amine is treated with HCl (gaseous or in ether) to form the hydrochloride salt. Crystallization from ethanol/diethyl ether yields the final product with >99% purity.
Analytical Characterization
Critical data for the compound include:
| Property | Value |
|---|---|
| Melting Point | 192–194°C (decomp.) |
| 1H NMR (DMSO-d₆) | δ 7.45 (d, 2H, Ar–H), 4.25 (s, 2H, CH₂), 3.80 (m, 1H, NH), 3.10–2.90 (m, 4H, pyrrolidine-H) |
| HPLC Purity | 99.5% (Chiralcel OD-H, hexane/i-PrOH 90:10) |
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Scalability |
|---|---|---|---|
| Chiral Resolution | 40–50% | 98–99 | Moderate |
| Asymmetric Cyclization | 60–70% | >99 | High |
| Reductive Amination | 70–85% | 99 | High |
The asymmetric cyclization route offers superior enantiomeric purity and scalability, making it industrially preferable.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of amides or carboxylic acids.
Scientific Research Applications
Pharmacological Applications
Research indicates that (2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and cognitive dysfunctions .
Key Findings:
- Neurotransmitter Interaction : Compounds with similar structures have shown efficacy as antagonists or modulators at specific receptors involved in neurological functions.
- In Vitro Assays : Studies have demonstrated its effects on various cell lines, indicating promising bioactivity and safety profiles.
Antitumor Activity
The compound's structural analogs have been evaluated for antitumor properties. Research has shown that derivatives with similar frameworks can exhibit cytotoxic effects against human tumor cells. This suggests that this compound may also possess anticancer potential .
Case Studies
Recent studies have focused on the compound's interaction with various receptors:
- Serotonin Receptors : Binding affinity studies indicate that the compound may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression.
- Dopamine Receptors : Preliminary findings suggest modulation of dopamine pathways, indicating potential use in managing disorders like schizophrenia .
Mechanism of Action
The mechanism of action of (2,6-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzyl group is known to interact with bacterial and viral proteins, disrupting their function and leading to antimicrobial and antiviral effects . Additionally, the pyrrolidinyl amine moiety can interact with various enzymes and receptors, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Substituted Benzyl Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Benzyl | Amine Ring | Stereochemistry |
|---|---|---|---|---|---|---|
| (2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride | 1197227-64-7 | C₁₁H₁₅Cl₃N₂ | 281.6 | 2,6-Cl₂ | Pyrrolidine | (R)-configuration |
| (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride | 1289585-42-7 | C₁₁H₁₅Cl₂FN₂ | 281.1 | 2-Cl, 6-F | Pyrrolidine | (S)-configuration |
| (2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride | 1261230-64-1 | C₁₃H₁₈Cl₂N₂ | 309.7 | 2,5-Cl₂ | Piperidine | Not specified |
Key Observations :
- Substituent Effects : The 2,6-dichloro substitution in the target compound may enhance steric hindrance and electronic effects compared to the 2-Cl,6-F analog (CAS 1289585-42-7). Fluorine’s electronegativity could alter lipophilicity and metabolic stability .
- This could influence receptor binding kinetics .
Stereoisomers and Enantiomers
| Compound Name | CAS Number | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|
| (S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride | 1938711-34-2 | 281.6 | (S)-configuration |
| This compound | 1197227-64-7 | 281.6 | (R)-configuration |
Key Observations :
- The (R)- and (S)-enantiomers (CAS 1938711-34-2 vs. 1197227-64-7) share identical molecular formulas but differ in stereochemistry. Enantiomeric specificity is critical for receptor interactions; for example, the (R)-enantiomer may exhibit higher binding affinity to MCH receptors due to spatial compatibility .
Piperidine vs. Pyrrolidine Derivatives
| Compound Name | CAS Number | Amine Ring | Molecular Weight (g/mol) | Additional Substituents |
|---|---|---|---|---|
| (2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride | 1261236-21-8 | Piperidine | 309.7 | Methyl on piperidine |
| This compound | 1197227-64-7 | Pyrrolidine | 281.6 | None |
Key Observations :
- The piperidine derivative (CAS 1261236-21-8) has a higher molecular weight due to the methyl group and larger ring.
Research and Commercial Status
- Discontinuation : Both the target compound and its analogs (e.g., CAS 1261236-21-8, 10-F090540) are listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
- Safety Data : Analogous compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4) lack classified hazards but require standard safety protocols for handling amines .
Biological Activity
(2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a compound characterized by its unique structural features, which include a dichlorobenzyl moiety and a pyrrolidine ring. This combination enhances its lipophilicity and potential interactions with biological systems, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of two chlorine atoms at the 2 and 6 positions on the benzyl group increases its hydrophobic character, which is critical for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.10 g/mol |
| Solubility | Soluble in water (hydrochloride form) |
| Chirality | (R) configuration |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Compounds with similar structures have been shown to act as antagonists or modulators at various receptors involved in neurological functions. The pyrrolidine ring enhances the compound's ability to mimic natural substrates, potentially influencing pathways related to mood and cognition .
Pharmacological Studies
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may inhibit serotonin reuptake, similar to established antidepressants. This mechanism could make it a candidate for treating mood disorders.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL .
- Cytotoxicity Studies : In vitro evaluations have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. Further studies are required to determine specific pathways and mechanisms involved.
Case Study 1: Antidepressant Potential
A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited significant antidepressant-like effects in rodent models. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting enhanced serotonergic activity.
Case Study 2: Antibacterial Efficacy
In a comparative study of various pyrrole derivatives, this compound showed potent antibacterial activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics like ciprofloxacin .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
Q & A
Q. How can the purity and stereochemical integrity of the hydrochloride salt be validated?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (≥98% purity threshold, as in ) and chiral stationary phases to confirm enantiomeric excess . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) can verify structural integrity, particularly the (R)-pyrrolidin-3-yl configuration. Mass spectrometry (MS) ensures molecular weight consistency .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodology : The hydrochloride salt form improves stability by reducing hygroscopicity. Store desiccated at –20°C under inert gas (N2/Ar) to prevent decomposition. Monitor for discoloration or precipitate formation, which may indicate degradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
